molecular formula C17H36O2Si B8535183 5-[Decyl(dimethyl)silyl]pentanoic acid CAS No. 78935-05-4

5-[Decyl(dimethyl)silyl]pentanoic acid

Cat. No. B8535183
Key on ui cas rn: 78935-05-4
M. Wt: 300.6 g/mol
InChI Key: AYCMGPUPJQJOKU-UHFFFAOYSA-N
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Patent
US04297349

Procedure details

A mixture of 6.7 g (18 mmole) of methyl-2-methoxycarbonyl-6,6-dimethyl-6-sila-n-hexadecanoate (from step C) in 50 ml of methanol and 3.0 g (about 48 mmole) of potassium hydroxide (powder) in 50 ml of methanol is refluxed for 45 min. The resulting mixture is then concentrated to a solid. Dilute hydrochloric acid (2N) is then added to the solid (in excess, to acid pH) and the mixture extracted with methylene chloride. The extract is dried, then concentrated to a residue. The residue is heated to 160°-170° under reduced pressure (approx. 15 mm Hg), for 1 hour, then distilled under high vacuum through a jacketed Vigreux column to obtain refined title product of this step (as the main fraction) at 145°-140° at 0.101-0.090 mm Hg.
Name
methyl-2-methoxycarbonyl-6,6-dimethyl-6-sila-n-hexadecanoate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:25])[CH:4](C(OC)=O)[CH2:5][CH2:6][CH2:7][Si:8]([CH3:20])([CH3:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[K+]>CO>[CH3:20][Si:8]([CH3:19])([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:25])=[O:2] |f:1.2|

Inputs

Step One
Name
methyl-2-methoxycarbonyl-6,6-dimethyl-6-sila-n-hexadecanoate
Quantity
6.7 g
Type
reactant
Smiles
COC(C(CCC[Si](CCCCCCCCCC)(C)C)C(=O)OC)=O
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture is then concentrated to a solid
ADDITION
Type
ADDITION
Details
Dilute hydrochloric acid (2N) is then added to the solid (in excess, to acid pH)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
TEMPERATURE
Type
TEMPERATURE
Details
The residue is heated to 160°-170° under reduced pressure (approx. 15 mm Hg), for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum through a jacketed Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCCCC(=O)O)(CCCCCCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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